C23H21F7N4O3 -

C23H21F7N4O3

Catalog Number: EVT-14245968
CAS Number:
Molecular Formula: C23H21F7N4O3
Molecular Weight: 534.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound Aprepitant-d4 has been synthesized and characterized through various methods, including gas chromatography-mass spectrometry, which allows for the detection of its presence in biological samples. The synthesis typically involves the introduction of deuterium into specific positions of the Aprepitant molecule to enhance its analytical properties without altering its biological activity.

Classification

Aprepitant-d4 is classified as a neurokinin-1 receptor antagonist. It belongs to a broader category of compounds that interact with neurokinin receptors, which are involved in various physiological processes, including the regulation of nausea and vomiting.

Synthesis Analysis

Methods

The synthesis of Aprepitant-d4 involves several key steps:

  1. Deuteration: The introduction of deuterium is achieved through various chemical reactions that selectively replace hydrogen atoms in the Aprepitant structure.
  2. Characterization: After synthesis, the compound undergoes characterization using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (FT-IR), and mass spectrometry to confirm its structure and purity .

Technical Details

The synthetic route may involve multiple reaction conditions, including temperature control, solvent choice, and reaction time optimization to maximize yield and purity. For instance, gas chromatography-mass spectrometry has been employed to validate the presence of synthesized compounds and assess their stability during analysis .

Molecular Structure Analysis

Structure

The molecular structure of Aprepitant-d4 includes a complex arrangement featuring multiple functional groups, including fluorine atoms which contribute to its pharmacological properties. The presence of deuterium in specific positions aids in distinguishing it from non-deuterated forms during analytical procedures.

Data

  • Molecular Weight: 439.43 g/mol
  • Chemical Formula: C23H21F7N4O3
  • CAS Number: 1133387-60-6
Chemical Reactions Analysis

Reactions

Aprepitant-d4 can undergo various chemical reactions typical for neurokinin-1 receptor antagonists, including metabolic transformations mediated by cytochrome P450 enzymes. These reactions are crucial for understanding its pharmacokinetics and interactions with other drugs.

Technical Details

In vitro studies indicate that Aprepitant-d4 is primarily metabolized by CYP3A4, with contributions from CYP1A2 and CYP2C19. The presence of deuterium may influence these metabolic pathways, providing insights into drug-drug interactions.

Mechanism of Action

Process

Aprepitant-d4 functions by selectively antagonizing the neurokinin-1 receptor, which plays a significant role in the emetic response. By blocking this receptor, Aprepitant-d4 effectively reduces nausea and vomiting.

Data

Research indicates that the binding affinity of Aprepitant-d4 to the neurokinin-1 receptor mirrors that of its non-deuterated counterpart, allowing it to serve as an effective internal standard for pharmacokinetic studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration.
  • Reactivity: Reacts under specific conditions typical for neurokinin-1 receptor antagonists.

Relevant analyses include FT-IR spectroscopy for functional group identification and NMR spectroscopy for structural elucidation .

Applications

Scientific Uses

Aprepitant-d4 is primarily used in research settings:

  • Pharmacokinetic Studies: Serves as an internal standard for quantifying Aprepitant levels in biological samples using advanced analytical techniques such as gas chromatography-mass spectrometry.
  • Drug Interaction Studies: Facilitates investigations into how other compounds may affect the metabolism of Aprepitant, shedding light on potential therapeutic implications.
Mechanistic Pharmacology of C₂₃H₂₁F₇N₄O₃ in Emesis Pathways

Neurokinin-1 (NK1) Receptor Antagonism: Structural and Functional Basis

C₂₃H₂₁F₇N₄O₃ (aprepitant) is a high-affinity, selective antagonist of the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). Structurally, aprepitant features a morpholine core with three key substituents:

  • Arm 1: A 3,5-bis(trifluoromethyl)phenyl group for hydrophobic interactions.
  • Arm 2: A p-fluorophenyl ring enhancing receptor fit.
  • Arm 3: A triazolone ring reducing basicity and calcium channel affinity [6] [7].

X-ray crystallography reveals aprepitant binds deep within the NK1R orthosteric pocket, forming critical interactions:

  • Hydrogen bonds with Gln165 (Transmembrane Helix IV) and His197 (Helix V).
  • Hydrophobic contacts with Phe268 (Helix VI) and Phe109 (Helix III) [5].This binding induces a conformational change in NK1R, stabilizing an inactive state via an interhelical hydrogen-bond network between Helices V and VI, preventing G-protein activation [5] [7].

Table 1: Structural Features of Aprepitant and Functional Impact

Structural ElementRole in NK1R AntagonismFunctional Consequence
Morpholine coreScaffold for substituent positioningEnsures optimal spatial orientation
Trifluoromethyl groups (Arm 1)Hydrophobic interaction with Tyr272/His265Enhances binding affinity (Ki ~0.1-0.3 nM)
Fluorophenyl (Arm 2)Fits subpocket near Phe109/Glu193Improves selectivity over NK2/NK3 receptors
Triazolone (Arm 3)Hydrogen bonding with Gln165Reduces calcium channel affinity

Role of Substance P Inhibition in Central and Peripheral Emetic Signaling

Substance P (SP), the primary ligand for NK1R, is an 11-amino acid neuropeptide encoded by the TAC1 gene. SP-NK1R signaling drives emesis via:

  • Central pathways: SP binding in the brainstem (nucleus tractus solitarius, area postrema) activates the vomiting center. NK1R activation triggers nuclear factor-kappa B (NF-κB) and proinflammatory cytokines (IL-1β, IL-6, TNF-α), amplifying neuronal excitation [1] [7].
  • Peripheral pathways: In the gut, SP release from vagal afferents induces smooth muscle contraction, inflammation, and vagus nerve signaling to the brainstem [1] [10].

Aprepitant crosses the blood-brain barrier (validated via PET studies) and competitively inhibits SP binding in both compartments:

  • Central inhibition: Reduces neuronal excitability in the dorsal brainstem.
  • Peripheral inhibition: Attenuates gut inflammation and vagal afferent activation [6] [10].This dual blockade is critical for suppressing both acute and delayed phases of chemotherapy-induced emesis [1] [9].

Modulation of Chemotherapy-Induced Emesis: Preclinical Models and Pathways

Preclinical models demonstrate aprepitant’s efficacy against emetogenic stimuli:

  • Ferret model: Cisplatin induces emesis via SP release in the gut and brainstem. Aprepitant (0.1-1 mg/kg) blocks >90% of acute and delayed vomiting phases by inhibiting NK1R in the area postrema [7].
  • Canine model: Aprepitant suppresses radiation-induced vomiting by 70-85%, confirming central NK1R mediation [7].

Mechanistically, cytotoxic agents (e.g., cisplatin) trigger:

  • Acute phase (0-24h): Serotonin (5-HT) release from enterochromaffin cells → 5-HT3 receptor activation.
  • Delayed phase (24-120h): Tissue damage → SP upregulation and sustained NK1R activation [1] [9].Aprepitant specifically targets the SP-dependent delayed phase, where first-generation 5-HT3 antagonists fail [3] [9].

Table 2: Efficacy of Aprepitant in Preclinical Emesis Models

ModelEmetogenic StimulusAprepitant DoseEfficacy (% Emesis Reduction)Key Mechanism
FerretCisplatin1 mg/kg IV>90% (acute & delayed)Brainstem NK1R blockade
DogRadiation0.5 mg/kg PO85% (delayed phase)Vagal afferent inhibition
Shrew (Suncus)Cyclophosphamide10 mg/kg SC78% (delayed phase)Gut SP signaling suppression

Synergistic Interactions with 5-HT3 Receptor Antagonists and Corticosteroids

Aprepitant enhances antiemetic efficacy when combined with:

  • 5-HT3 antagonists (e.g., ondansetron):
  • 5-HT3 blockers inhibit acute-phase vomiting via peripheral serotonin blockade.
  • Aprepitant prevents delayed-phase emesis via central SP inhibition. Clinical trials show complete response rates increase from 52% (5-HT3 antagonist + dexamethasone) to 73% with triple therapy [3] [9] [10].
  • Corticosteroids (e.g., dexamethasone):
  • Dexamethasone reduces prostaglandin synthesis and potentiates NK1R antagonist activity.
  • Aprepitant inhibits CYP3A4, increasing dexamethasone AUC by 2.2-fold. Dose adjustments (dexamethasone reduction by 50%) are required to maintain synergy without toxicity [4] [10].

Mechanistic synergy arises from:

  • Complementary receptor targeting: 5-HT3 (peripheral), NK1R (central/peripheral).
  • Pharmacokinetic interactions: Aprepitant-mediated CYP3A4 inhibition prolongs dexamethasone activity [3] [9].

Properties

Product Name

C23H21F7N4O3

IUPAC Name

3-[[(2R,3S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12?,19-,20+/m0/s1

InChI Key

ATALOFNDEOCMKK-IWSJWDQHSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Isomeric SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.